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Compound of Interest

Compound Name: N-Methyl-4-nitroaniline

Cat. No.: B087028 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicological profiles of methylated and

non-methylated nitroanilines, supported by experimental data. Understanding the structure-

activity relationships that govern the toxicity of these compounds is crucial for the development

of safer chemical entities and for conducting accurate risk assessments.

Quantitative Toxicity Data
The cytotoxic and genotoxic potential of nitroanilines is significantly influenced by the presence

and position of methyl groups on the aniline ring. The following tables summarize key toxicity

data to facilitate a direct comparison between methylated and non-methylated analogues.

Cytotoxicity Data
The 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values are

presented below. A lower value indicates higher cytotoxic potency.
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Compound
Substituent
Position

Cell
Line/Syste
m

Endpoint Value (µM) Reference

Aniline -
Submitochon

drial particles
EC50 1910 [1]

2-Nitroaniline ortho
Submitochon

drial particles
EC50 180 [1]

3-Nitroaniline meta
Submitochon

drial particles
EC50 250 [1]

4-Nitroaniline para
Submitochon

drial particles
EC50 210 [1]

N-Substituted

2-Nitroaniline

(1a)

N-(4-

Methylphenyl

)

HCT116 IC50 0.0059 [2]

N-Substituted

2-Nitroaniline

(1b)

N-(4-

(Dimethylami

no)phenyl)

HCT116 IC50 8.7 [2]

Generally, the presence of an electron-withdrawing nitro group increases the cytotoxicity of

anilines.[1] Among the non-methylated isomers, the ortho- and para-isomers show higher

cytotoxicity compared to the meta-isomer in submitochondrial particle assays.[1] Notably, N-

substitution with a methylated phenyl group can significantly enhance anticancer activity, as

seen with the nanomolar IC50 value for N-(4-Methylphenyl)-2-nitroaniline against the HCT116

cancer cell line.[2]

Genotoxicity and Carcinogenicity
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Compound Test System Result Reference

2-Methyl-5-nitroaniline

Salmonella

typhimurium,

Escherichia coli,

Syrian hamster

embryo (SHE) cell

transformation

Generally positive in

reverse-mutation and

cell transformation

assays

[3]

4-Methyl-2-nitroaniline
Bacterial Mutagenicity

(Ames test)
Positive [4]

2-Methoxy-4-

nitroaniline (MNA)

Salmonella

typhimurium (TA98,

TA100)

Mutagenic with and

without metabolic

activation

[5][6]

2-Nitroaniline
Bacterial mutagenicity

studies
Non-mutagenic [7][8]

4-Nitroaniline
Bacterial mutagenicity

tests

Heterogeneous

results; mutagenic

potential revealed with

flavin mononucleotide

addition

[7][9]

Studies indicate that methylated nitroanilines, such as 2-methyl-5-nitroaniline and 4-methyl-2-

nitroaniline, show positive results in bacterial mutagenicity assays.[3][4] Similarly, 2-methoxy-4-

nitroaniline is reported to be genotoxic.[5][6] In contrast, 2-nitroaniline was found to be non-

mutagenic in relevant bacterial studies.[8] 4-Nitroaniline has shown mixed results in bacterial

mutagenicity tests.[7][9] The International Agency for Research on Cancer (IARC) has

classified 2-methyl-5-nitroaniline as not classifiable as to its carcinogenicity to humans (Group

3), based on limited evidence in experimental animals.[3]

Experimental Protocols
Detailed methodologies for key toxicological assessments are provided to ensure transparency

and reproducibility.
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Cytotoxicity Assessment via MTT Assay
This protocol is a common method for assessing the cytotoxic effects of chemical compounds.

Cell Culture: Human cancer cell lines (e.g., HCT116) are cultured in an appropriate medium

supplemented with fetal bovine serum and antibiotics, and maintained in a humidified

incubator at 37°C with 5% CO2.

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach

overnight.

Compound Treatment: The following day, cells are treated with various concentrations of the

test compounds (e.g., substituted nitroanilines). A vehicle control (e.g., DMSO) is also

included.

Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).

MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) is added to each well, and the plates are incubated for another 2-4 hours. During

this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to

purple formazan crystals.

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g.,

DMSO or a solution of sodium dodecyl sulfate in dilute hydrochloric acid).

Absorbance Measurement: The absorbance of the resulting colored solution is measured

using a microplate reader at a wavelength of approximately 550-570 nm.

Data Analysis: The IC50 value, which is the concentration of the compound that causes a

50% reduction in cell viability, is determined by plotting a dose-response curve.

Bacterial Reverse Mutation Assay (Ames Test)
This assay is widely used to assess the mutagenic potential of chemical compounds.

Bacterial Strains: Tester strains of Salmonella typhimurium (e.g., TA98, TA100) that are

histidine auxotrophs (cannot synthesize histidine) are used.
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Metabolic Activation: The test compound is assessed both in the presence and absence of a

mammalian metabolic activation system (S9 fraction), typically derived from rat liver

homogenates. This is to determine if the compound itself or its metabolites are mutagenic.

Exposure: The bacterial tester strain, the test compound at various concentrations, and the

S9 mix (if used) are combined in a test tube with molten top agar.

Plating: The mixture is poured onto a minimal glucose agar plate, which lacks histidine.

Incubation: The plates are incubated at 37°C for 48-72 hours.

Scoring: Only bacteria that have undergone a reverse mutation to regain their ability to

synthesize histidine will grow and form visible colonies. The number of revertant colonies is

counted for each plate.

Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the

number of revertant colonies compared to the negative control.

Visualizing Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate a potential signaling

pathway for nitroaniline-induced cytotoxicity and a typical experimental workflow for its

assessment.
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Potential Signaling Pathway for Nitroaniline-Induced Cytotoxicity
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Caption: A potential signaling pathway for nitroaniline-induced cytotoxicity leading to apoptosis.
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Experimental Workflow for Cytotoxicity Assessment (MTT Assay)
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Caption: Experimental workflow for determining the cytotoxicity of substituted nitroanilines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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